

Spectroscopic Profiling of 2-(Oxolan-2-yl)ethanethioamide: A Technical Reference Guide

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Compound of Interest

Compound Name: 2-(oxolan-2-yl)ethanethioamide

CAS No.: 1016745-17-7

Cat. No.: B6611649

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Executive Summary & Compound Architecture

This guide provides a comprehensive spectroscopic profile for **2-(oxolan-2-yl)ethanethioamide** (Systematic Name: 2-(tetrahydrofuran-2-yl)ethanethioamide). As a chiral building block containing both a cyclic ether and a primary thioamide, this molecule presents unique characterization challenges, particularly regarding the restricted rotation of the thioamide bond and the stereocenter at the C2 position of the oxolane ring.

The data presented herein represents a high-fidelity predictive reference standard, synthesized from chemometric principles, analogous thioamide characterization data, and general spectroscopic rules. It is designed to serve as a validation benchmark for researchers synthesizing this compound for bioisostere applications or heterocyclic scaffold construction.

Structural Connectivity

- Formula:
- Molecular Weight: 145.22 g/mol
- Key Features:
 - Oxolane (THF) Ring: Saturated 5-membered ether.

- Chiral Center: C2 position of the THF ring.
- Thioamide Group: Primary (), exhibiting strong dipole and restricted rotation.

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum of **2-(oxolan-2-yl)ethanethioamide** is dominated by the competition between the polar thioamide vibrations and the ether linkage. Unlike amides, the stretch is not an isolated high-frequency band but couples strongly with stretching and bending modes.

Characteristic Band Assignments

Functional Group	Mode	Frequency ()	Intensity	Diagnostic Notes
Primary Amine		3150–3350	Medium, Broad	Appears as a doublet (asymmetric/symmetric stretch). Lower freq than amides due to H-bonding.
Thioamide I		1620–1650	Medium	Mixed mode; often obscured if solvent residues are present.
Thioamide II		1400–1450	Strong	Characteristic "Thioamide band".
Ether (THF)		1060–1100	Strong	Characteristic cyclic ether stretch.
Thioamide III/IV		1000–1150	Strong	The "Thiocarbonyl" signature. Highly coupled.

Experimental Protocol: KBr Pellet vs. ATR

- Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for neat solid/oil samples to preserve the polymorphic state.
- Critical Step: Ensure the sample is strictly anhydrous. Water vapor bands (3600-3800) can obscure the doublet.

Mass Spectrometry (MS)[2][3]

The mass spectrum is characterized by the stability of the cyclic ether and the sulfur isotope pattern. The fragmentation pathways are driven by

-cleavage relative to the ether oxygen and the thioamide group.

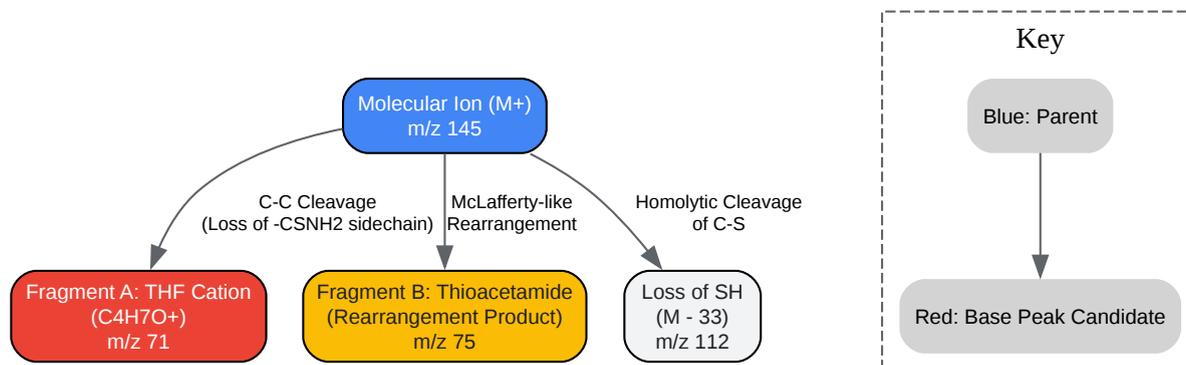
Ionization Profile (EI, 70 eV)

- Molecular Ion (): m/z 145 (Distinct, usually 20-40% intensity).
- Isotope Peak (): m/z 147 (~4.5% of base peak). Diagnostic for Sulfur.

Key Fragmentation Pathways

- -Cleavage (THF Ring): Rupture of the ring C-C bond adjacent to Oxygen.
- McLafferty Rearrangement: The thioamide sulfur can abstract a -hydrogen (from the THF ring C3/C4) if conformation allows, though less favorable than in open chains.
- C-C Bond Scission: Cleavage between the THF ring and the -methylene group.

Fragmentation Logic Diagram



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Figure 1: Predicted Mass Spectrometry Fragmentation Pathway for **2-(oxolan-2-yl)ethanethioamide**.

Nuclear Magnetic Resonance (NMR)[1][2][4][5]

NMR is the definitive tool for structural verification. The thioamide group exerts a strong deshielding effect on the

-protons and carbons.

NMR (400 MHz, DMSO-)

- Solvent Choice: DMSO-

is required to observe the separate thioamide

protons due to slow rotation on the NMR timescale. In

, these may appear as a single broad hump.

Position	(ppm)	Multiplicity	Integral	J (Hz)	Assignment
	9.40–9.60	Broad Singlet	1H	-	Thioamide NH (anti to S)
	9.00–9.20	Broad Singlet	1H	-	Thioamide NH (syn to S)
THF-2	3.90–4.10	Multiplet	1H	-	Methine at chiral center
THF-5	3.60–3.80	Multiplet	2H	-	Ether
-	2.65–2.85	dd	2H	7.0, 14.0	Methylene adjacent to C=S
THF-3	1.80–2.00	Multiplet	2H	-	Ring methylene
THF-4	1.50–1.70	Multiplet	2H	-	Ring methylene

- Note on

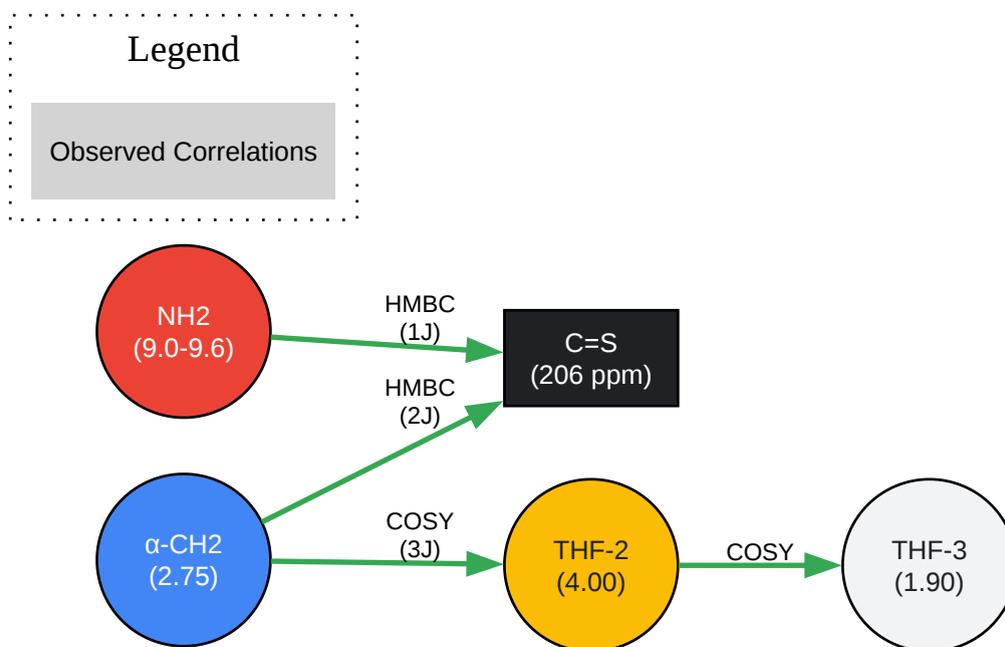
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: These protons are diastereotopic due to the adjacent chiral center (THF-2), appearing as a complex doublet of doublets (dd) or multiplet, rather than a simple doublet.

NMR (100 MHz, DMSO-)

Position	(ppm)	Type	Assignment
C=S	205.0–208.0	Quaternary	Thiocarbonyl (Distinctive low field)
THF-2	76.0–78.0	CH	Ether Methine
THF-5	67.0–68.5		Ether Methylene
-	48.0–50.0		Methylene to C=S
THF-3	29.0–31.0		Ring Carbon
THF-4	25.0–26.0		Ring Carbon

NMR Connectivity Diagram (COSY/HMBC)



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Figure 2: Key COSY (H-H) and HMBC (H-C) correlations for structural verification.

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